ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride
Overview
Description
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Efficient Synthesis of Pyrrole Derivatives
Ethyl 2-chloroacetoacetate and its derivatives are key precursors in synthesizing pyrrole and pyrrolidine compounds, offering a straightforward route to a variety of pyrrole systems. For example, Dawadi and Lugtenburg (2011) demonstrated the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, highlighting the compound's role in accessing libraries of important pyrrole systems from commercially available materials Dawadi & Lugtenburg, 2011.
Spiro[indoline-3,3′-pyrrolidines] Synthesis
Huang et al. (2019) developed a new type of azomethine ylides that react with 3-phenacylideneoxindoline-2-ones to produce polysubstituted spiro[indoline-3,3′-pyrrolidines]. This synthesis approach emphasizes the versatility of ethyl glycinate hydrochloride derivatives in creating complex molecular architectures with potential cytotoxicity towards cancer cells Huang et al., 2019.
Quantum Chemical Investigation
A study by Bouklah et al. (2012) on the DFT and quantum chemical investigation of substituted pyrrolidinones, including compounds similar to ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride, provided insights into the electronic properties, molecular orbitals, and thermodynamics. Such investigations are crucial for understanding the molecular properties and potential applications of these compounds in various fields Bouklah et al., 2012.
Antimicrobial Activities
Research on secondary metabolites of Talaromyces verruculosus isolated compounds structurally related to this compound revealed significant antimicrobial activities. Miao et al. (2012) reported that these compounds exhibit considerable in vitro activities against bacteria and fungi, demonstrating the potential for developing new antimicrobial agents Miao et al., 2012.
Corrosion Inhibition
Pyrrolidine derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. Bouklah et al. (2006) synthesized novel corrosion inhibitors and tested them for steel protection in sulfuric acid, showcasing the compound's utility in industrial applications Bouklah et al., 2006.
Safety and Hazards
This compound has a GHS07 pictogram, indicating that it’s a substance that should be handled with caution . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl (2Z)-2-pyrrolidin-3-ylideneacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h5,9H,2-4,6H2,1H3;1H/b7-5-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPZHKVNWDDNG-YJOCEBFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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